molecular formula C24H21ClN2O2 B10915067 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10915067
M. Wt: 404.9 g/mol
InChI Key: MDXVSWSGKGABHM-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorobenzyl group and two 3-methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl bromide with 3,5-bis(3-methoxyphenyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid derivatives.

    Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorobenzylamine derivatives.

    Substitution: Formation of 4-aminobenzyl or 4-thiobenzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a ligand for biological receptors, making it useful in drug discovery and development.

    Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit certain protein kinases.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit the activity of specific protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups.

    1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups at different positions.

    1-(4-chlorobenzyl)-3,5-bis(3-hydroxyphenyl)-1H-pyrazole: Similar structure but with hydroxy groups instead of methoxy groups.

Uniqueness

1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the presence of methoxy groups at the 3-position of the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-28-21-7-3-5-18(13-21)23-15-24(19-6-4-8-22(14-19)29-2)27(26-23)16-17-9-11-20(25)12-10-17/h3-15H,16H2,1-2H3

InChI Key

MDXVSWSGKGABHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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